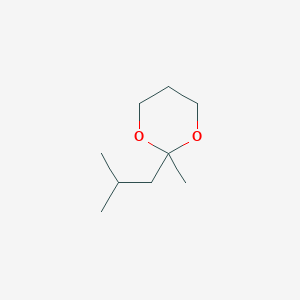
2-Methyl-2-(2-methylpropyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methylpropyl)-1,3-dioxane is an organic compound with a unique structure that includes a dioxane ring substituted with methyl and isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylpropyl)-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of dioxane derivatives with alkylating agents. One common method includes the reaction of 2-methyl-1,3-propanediol with isobutyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are used to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylpropyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl or isobutyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
2-Methyl-2-(2-methylpropyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylpropyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol: A related compound with similar structural features but different functional groups.
Isobutanol: Shares the isobutyl group but lacks the dioxane ring.
2-Methyl-1,3-propanediol: A precursor in the synthesis of 2-Methyl-2-(2-methylpropyl)-1,3-dioxane.
Uniqueness
This compound is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
5702-48-7 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-8(2)7-9(3)10-5-4-6-11-9/h8H,4-7H2,1-3H3 |
InChI Key |
LSRWILPECJPRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(OCCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















